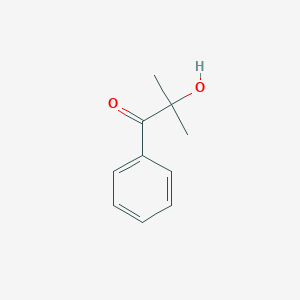

2-Hydroxy-2-methylpropiophenone

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-methylpropiophenone can be synthesized through several methods. One common approach involves the reaction of hydroxybenzaldehyde with isobutyric acid in the presence of a base, followed by acidification to obtain the target compound . Another method includes the oxidation of 2-methyl-1-phenylpropane-1,2-diol using a combination of potassium bromide and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) in toluene .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale photochemical processes. These processes typically involve the use of UV radiation to initiate the reaction, ensuring high efficiency and yield .

化学反应分析

Types of Reactions

2-Hydroxy-2-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Photoinitiator in UV Curing

HMPP is predominantly used as a photoinitiator in UV-curable inks and coatings. When exposed to UV light, it generates free radicals that initiate polymerization, making it essential for the production of durable coatings and inks. The effectiveness of HMPP at a wavelength of 365 nm enhances its utility in various industries such as packaging, automotive, and electronics.

Advantages of UV-Curable Products

- Quick Curing: Reduces production time.

- Low VOC Emissions: Environmentally friendly compared to traditional solvents.

- High Durability: Provides long-lasting finishes.

Research and Development in Hydrogel Materials

Recent studies have investigated the role of HMPP in developing hydrogels. Research has shown that varying the concentration of HMPP affects the physicochemical properties of hydrogels, including their swelling capacity and mechanical strength. These hydrogels are particularly useful in biomedical applications, such as drug delivery systems and wound healing.

Key Findings

- Increased HMPP concentration leads to higher crosslinking density, reducing swelling but enhancing mechanical properties .

- Hydrogels containing HMPP were found to maintain their structural integrity after exposure to simulated body fluids, indicating potential for medical applications .

Applications in Adhesives

HMPP is also employed in the formulation of UV-curable adhesives. Its ability to initiate polymerization upon UV exposure allows for the creation of strong bonds in various substrates without the need for solvents. This characteristic is particularly advantageous in industries requiring quick bonding solutions.

Case Study: UV-Curable Adhesives

A study highlighted the use of HMPP in creating UV-curable polydimethylsiloxane (PDMS) adhesives with excellent adhesion properties. The hybrid technique combining aerosol jet printing with UV curing demonstrated precise control over layer thickness and uniformity .

Environmental Impact and Safety Considerations

While HMPP is effective, its use raises concerns regarding photolytic decomposition products that may migrate into food packaging materials. Research indicates that HMPP can decompose into substances like 2,4,6-trimethylbenzaldehyde during UV curing processes . Regulatory bodies are increasingly monitoring these migration levels to ensure consumer safety.

Migration Studies

- A comprehensive study analyzed 258 food packaging samples for photoinitiators and their decomposition products.

- Findings revealed that HMPP was frequently detected among other photoinitiators, prompting discussions on regulatory standards for allowable migration levels .

Market Trends and Future Directions

The demand for UV-curable inks and coatings continues to grow due to their eco-friendly properties and efficiency. As industries shift towards sustainable solutions, the market for HMPP is expected to expand significantly.

Market Drivers

- Increasing adoption of UV technologies across various sectors.

- Ongoing R&D aimed at enhancing the performance of UV-curable formulations.

- Regulatory pressures favoring low-VOC products.

作用机制

The mechanism of action of 2-Hydroxy-2-methylpropiophenone primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a Norrish type I reaction, resulting in the cleavage of the adjacent carbon-oxygen bond and the formation of highly reactive ketyl radicals. These radicals initiate polymerization processes by reacting with monomers, leading to the formation of crosslinked polymer networks .

相似化合物的比较

Similar Compounds

- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

- 1-Hydroxycyclohexyl phenyl ketone

- 2,2-Dimethoxy-2-phenylacetophenone

- Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide

Uniqueness

2-Hydroxy-2-methylpropiophenone stands out due to its high efficiency as a photoinitiator, non-yellowing properties, and excellent color stability. These characteristics make it particularly suitable for applications requiring long-term exposure to UV light without degradation .

生物活性

2-Hydroxy-2-methylpropiophenone (HMPP) is a compound widely recognized for its role as a photoinitiator in UV-curable formulations. This article delves into its biological activity, including its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound is primarily utilized in photopolymerization processes, where it acts as a catalyst to initiate polymerization upon exposure to UV light. Its effectiveness is particularly noted at a wavelength of 365 nm, making it crucial in various industrial applications such as coatings, inks, and adhesives .

The biological activity of HMPP is largely attributed to its ability to generate free radicals upon UV exposure. These radicals facilitate the polymerization of monomers, leading to the formation of crosslinked polymer networks. The decomposition of HMPP under UV light results in reactive species that can initiate chemical reactions necessary for curing processes .

Photoinitiators in Hydrogel Synthesis

Recent studies have explored the use of HMPP in developing hydrogels with enhanced properties. For instance, research indicates that varying concentrations of HMPP affect the physicochemical properties and surface morphology of hydrogels. The swelling capacity, mechanical strength, and hydrophilicity of these materials are significantly influenced by the amount of photoinitiator used during synthesis .

Table 1: Effects of HMPP Concentration on Hydrogel Properties

| HMPP Concentration (%) | Swelling Ratio (g/g) | Tensile Strength (MPa) | Elongation (%) |

|---|---|---|---|

| 0 | 2.0 | 1.5 | 300 |

| 1 | 2.5 | 1.3 | 350 |

| 3 | 3.0 | 1.0 | 400 |

Study on Hydrogel Performance

A study investigated the influence of HMPP on hydrogel materials intended for biomedical applications. The results highlighted that increasing HMPP concentrations led to improved swelling ratios but reduced tensile strength, suggesting a trade-off between flexibility and structural integrity .

- Key Findings :

- Hydrogels demonstrated significant swelling in simulated physiological fluids.

- Increased photoinitiator concentration resulted in higher elongation percentages.

Migration Studies in Food Packaging

Another significant area of research involves the migration of photoinitiators like HMPP from food packaging into food products. A comprehensive study analyzed over 258 UV-cured food packaging samples and found that HMPP often migrates into foodstuffs, raising concerns about safety and regulatory compliance .

Table 2: Migration Data from Food Packaging Samples

| Photoinitiator | Frequency (%) | Migratory Concentration (µg/L) |

|---|---|---|

| This compound | 85 | 250 |

| Benzophenone | 75 | 300 |

Safety and Regulatory Considerations

While HMPP is effective as a photoinitiator, it also poses certain safety risks. Classified as an acute toxicant and aquatic chronic hazard, proper handling and regulatory compliance are essential when using this compound in industrial applications .

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Hydroxy-2-methylpropiophenone in laboratory settings?

Methodological Answer:

- Ventilation and PPE : Use fume hoods for synthesis or UV-curing applications to minimize inhalation exposure. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Spill Management : Contain spills using inert absorbents (e.g., sand) and dispose of contaminated materials as hazardous waste. Avoid aqueous discharge without neutralization .

- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek immediate medical attention. For ingestion, do not induce vomiting; administer activated charcoal under medical supervision .

Q. How does this compound function as a photoinitiator in UV-curing systems?

Methodological Answer:

- Mechanism : Upon UV irradiation, the compound undergoes α-cleavage to generate free radicals, initiating polymerization in acrylate resins. The efficiency depends on UV wavelength (optimal at 240–340 nm) and oxygen inhibition resistance .

- Experimental Optimization : Use a mercury vapor lamp (e.g., 365 nm) and test concentrations between 1–5 wt% in resin formulations. Monitor curing kinetics via real-time FTIR to track C=C bond conversion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., molecular weight, solubility)?

Methodological Answer:

- Data Verification : Cross-reference peer-reviewed studies (e.g., Journal of Polymer Science) with analytical techniques:

- NMR/FTIR : Confirm molecular structure (e.g., C=O peak at ~1700 cm⁻¹ in FTIR) .

- Mass Spectrometry : Validate molecular weight (theoretical: 164.20 g/mol for C₁₀H₁₂O₂; discrepancies may arise from hydration or impurities) .

- Solubility Testing : Use a shake-flask method in solvents like ethanol or DMSO, reporting results at 25°C ± 0.5°C .

Q. What experimental designs are effective for studying the compound’s role in hydrogels for biomedical applications?

Methodological Answer:

- Formulation Design : Prepare poly(HEMA-MA)-Fe³⁺ hydrogels by mixing this compound (0.5–1.0 wt%) with HEMA and crosslinkers (e.g., maleic acid). UV-cure under nitrogen to minimize oxygen inhibition .

- Performance Metrics :

- Mechanical Testing : Use tensile testing (e.g., ASTM D638) to measure Young’s modulus.

- Biocompatibility : Conduct cytotoxicity assays (e.g., ISO 10993-5) with fibroblast cells .

Q. How does the compound’s performance vary in heterogeneous vs. homogeneous polymerization systems?

Methodological Answer:

- Controlled Experiments :

- Homogeneous : Dissolve in monomer solutions (e.g., acrylamide/DMSO) and monitor viscosity changes via rheometry.

- Heterogeneous : Emulsify in water using surfactants (e.g., SDS) and track particle size via dynamic light scattering .

Cross-Disciplinary Research Questions

Q. What advanced spectroscopic methods are used to study the compound’s degradation byproducts in environmental systems?

Methodological Answer:

- LC-MS/MS : Identify photodegradation products (e.g., benzaldehyde derivatives) in aqueous solutions exposed to simulated sunlight .

- Ecotoxicity Testing : Use Daphnia magna assays to evaluate LC₅₀ values of degradation intermediates .

Q. How can computational modeling enhance the design of this compound derivatives for improved photoinitiation efficiency?

Methodological Answer:

- DFT Calculations : Model HOMO-LUMO gaps to predict UV absorption shifts. Substituents like electron-donating groups (e.g., –OCH₃) reduce energy gaps, enhancing reactivity .

- Synthesis Validation : Synthesize derivatives (e.g., 4-methoxy variants) and validate predictions via UV-Vis spectroscopy and photo-DSC .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity grades (e.g., 97% vs. 99%) across suppliers?

Methodological Answer:

- Independent Testing : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify impurities. Compare retention times against Sigma-Aldrich (99%) and TCI (96%) standards .

- Batch Documentation : Request COA (Certificate of Analysis) from suppliers and verify traceability to NIST reference materials .

属性

IUPAC Name |

2-hydroxy-2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLYCEVDHLAQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044830 | |

| Record name | 2-Hydroxy-2-methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 1-Propanone, 2-hydroxy-2-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7473-98-5 | |

| Record name | 2-Hydroxy-2-methyl-1-phenylpropan-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7473-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl isopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-methylpropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 2-hydroxy-2-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-2-methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL ISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0LRG273AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。